molecular formula C6H11O3- B1259815 2-Hydroxy-4-methylpentanoate

2-Hydroxy-4-methylpentanoate

Katalognummer: B1259815
Molekulargewicht: 131.15 g/mol
InChI-Schlüssel: LVRFTAZAXQPQHI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-hydroxy-4-methylvalerate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-4-methylvaleric acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite. It is a 2-hydroxy fatty acid anion and a methyl-branched fatty acid anion. It derives from a valeric acid. It is a conjugate base of a 2-hydroxy-4-methylvaleric acid.

Wissenschaftliche Forschungsanwendungen

1. Impact in Wine Aroma

  • Enantiomers in Wine : Ethyl 2-hydroxy-4-methylpentanoate, an ester of 2-hydroxy-4-methylpentanoic acid, exhibits distinctive distributions in different types of wines. Its enantiomers, R and S forms, have been found in red and white wines, contributing to their aroma profiles. White wines predominantly contain the R form, while red wines have both enantiomers, with their ratios varying based on aging. The oldest red wine samples contained higher levels of the S form. The sensory impact of these compounds is significant, as they contribute to the perception of fruity aromas in wine, particularly blackberry and fresh fruit notes. Sensory analysis confirmed a synergistic effect of these compounds in enhancing fruity character in wine, with lower concentrations required for perception compared to hydroalcoholic solutions alone (Lytra et al., 2012), (Lytra et al., 2015).

2. Role in Flavor Chemistry

  • Synthesis and Organoleptic Properties : A series of compounds related to this compound, including alkyl 3-methyl-2-oxopentanoates and ethyl 2-hydroxy-3-methylpentanoates, have been synthesized and evaluated for their organoleptic properties. These compounds exhibit a range of olfactory characteristics, including walnut, fruity, camphoraceous, and earthy notes. This research underscores the potential of these compounds in perfumery and flavor industries (Snowden et al., 2005).

3. Contribution to Wine Sensory Profile

  • Perceptive Interactions in Wine : Research on the impact of ethyl this compound in wine has revealed its role in enhancing certain fruity aromas, particularly black-berry and fresh-fruit notes. Sensory profile analyses have demonstrated the additive effect of this compound on the perception of these aromas in wine (Lytra et al., 2012).

4. Influence in Red Wine Fermentation

  • Impact on Ester Concentrations : The influence of lactic acid bacteria strains on the levels of esters, including branched hydroxylated compounds like ethyl this compound, in Bordeaux red wines was investigated. This research highlighted the significant impact of bacterial strains on the concentration of these esters, indicating their potential as markers of lactic acid bacteria esterase activity (Gammacurta et al., 2018).

Eigenschaften

Molekularformel

C6H11O3-

Molekulargewicht

131.15 g/mol

IUPAC-Name

2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1

InChI-Schlüssel

LVRFTAZAXQPQHI-UHFFFAOYSA-M

Kanonische SMILES

CC(C)CC(C(=O)[O-])O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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